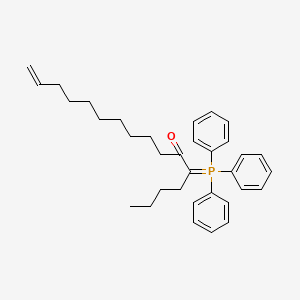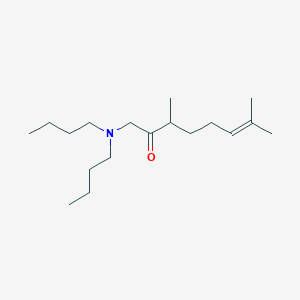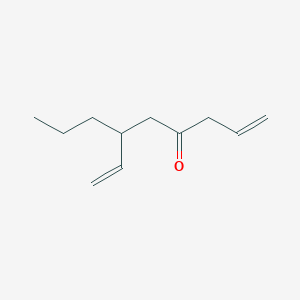
6-Ethenylnon-1-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethenylnon-1-en-4-one: is an organic compound characterized by the presence of both an ethenyl group and a nonenone structure. This compound is part of the broader class of enones, which are known for their reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethenylnon-1-en-4-one can be achieved through various methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. For instance, the reaction between 1-pentanal and 3-buten-2-one in the presence of a base such as sodium hydroxide can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethenylnon-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and halogenating agents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted enones and alcohols.
Aplicaciones Científicas De Investigación
6-Ethenylnon-1-en-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its anticancer properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Ethenylnon-1-en-4-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the carbonyl group and the ethenyl group, which can participate in various chemical reactions. The exact molecular pathways and targets are still under investigation, but its reactivity suggests potential interactions with enzymes and other proteins.
Comparación Con Compuestos Similares
2-Ethenylcyclohexanone: Another enone with similar reactivity but different structural features.
4-Phenylbut-3-en-2-one: A structurally similar compound with a phenyl group instead of a nonenone structure.
3-Buten-2-one: A simpler enone with similar reactivity but fewer carbon atoms.
Uniqueness: 6-Ethenylnon-1-en-4-one is unique due to its longer carbon chain and the presence of both an ethenyl group and a nonenone structure
Propiedades
Número CAS |
88681-90-7 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
6-ethenylnon-1-en-4-one |
InChI |
InChI=1S/C11H18O/c1-4-7-10(6-3)9-11(12)8-5-2/h5-6,10H,2-4,7-9H2,1H3 |
Clave InChI |
OMBOEGHFHTWYEW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(=O)CC=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


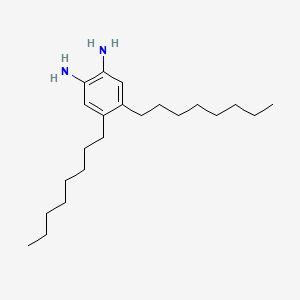
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
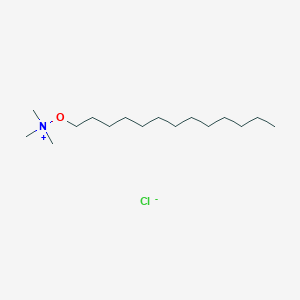
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
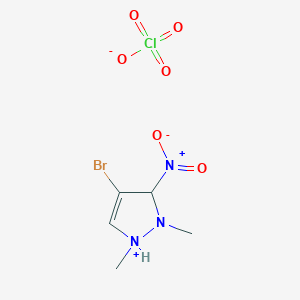
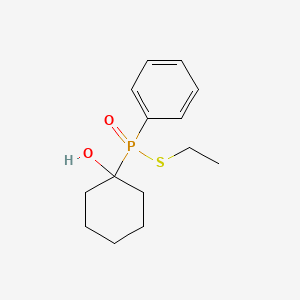
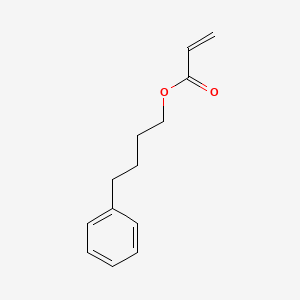
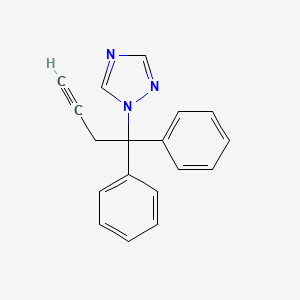
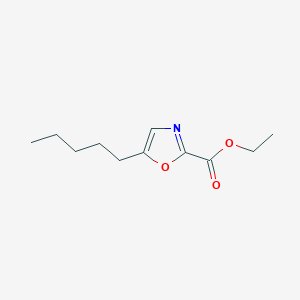
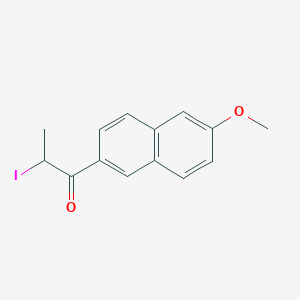
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
